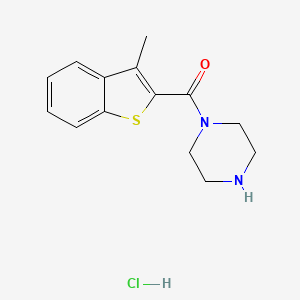
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride
説明
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride is a useful research compound. Its molecular formula is C14H17ClN2OS and its molecular weight is 296.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride (CAS Number: 1333727-79-9) is a chemical compound notable for its unique structural features, including a piperazine ring and a benzothiophene moiety. This combination potentially contributes to various biological activities, particularly in the realm of pharmacology. Understanding its biological activity is crucial for exploring therapeutic applications, especially in treating psychiatric disorders.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₆N₂OS·HCl, with a molecular weight of approximately 296.82 g/mol. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, which are critical for its pharmacological effects.
Biological Activity Overview
Research indicates that piperazine derivatives, including this compound, exhibit significant biological activities:
- Central Nervous System Interaction : Piperazine derivatives are known to influence monoamine pathways, making them candidates for therapeutic applications in treating psychiatric disorders such as depression and anxiety. The interactions with neurotransmitter systems like serotonin and dopamine receptors are essential for their therapeutic efficacy .
- Potential Antidepressant and Anxiolytic Effects : The pharmacological profile of similar piperazine compounds suggests potential antipsychotic, antidepressant, and anxiolytic effects. These compounds can modulate neurotransmitter systems, contributing to their therapeutic efficacy in mental health treatment.
Comparative Analysis with Similar Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzylpiperazine | C₁₁H₁₄N₂ | Known for stimulant effects; used recreationally. |
| 4-Methylpiperazine | C₇H₁₄N₂ | Utilized in organic synthesis; less bioactive than piperazines. |
| Piperidine Derivatives | Various | Broader range of activities; often used as intermediates in drug synthesis. |
What distinguishes this compound is its specific benzothiophene structure combined with the piperazine moiety, which may provide distinct pharmacological effects not observed in other piperazine derivatives.
Case Studies and Research Findings
While comprehensive studies specifically targeting this compound are scarce, related research provides insights into its potential applications:
- Anticonvulsant Activity : Piperazine derivatives have been evaluated for anticonvulsant properties, indicating that modifications in the structure can lead to varying levels of activity against seizures .
- Neuropharmacological Studies : Research on structurally similar compounds has demonstrated their ability to interact with multiple neurotransmitter systems, suggesting that this compound may also exhibit similar profiles .
- Cytotoxicity Assays : Although specific cytotoxicity data for this compound is lacking, studies on related piperazine derivatives have shown variable effects on cancer cell lines, indicating a need for further exploration in this area .
科学的研究の応用
Pharmacological Potential
Research indicates that 1-(3-Methyl-1-benzothiophene-2-carbonyl)piperazine hydrochloride may influence the central nervous system by interacting with monoamine pathways. Its potential applications include:
- Antidepressant Effects : The compound may act on neurotransmitter systems, particularly serotonin and dopamine receptors, which are critical in mood regulation.
- Anxiolytic Properties : Similar to other piperazine derivatives, it may exhibit anxiety-reducing effects.
Case Studies and Research Findings
Although detailed case studies specifically focusing on this compound are scarce, the following insights can be drawn from related research:
- Therapeutic Applications : Several studies have highlighted the role of piperazine derivatives in treating psychiatric disorders such as depression and anxiety. The unique structure of this compound may enhance its efficacy compared to more traditional compounds.
- Synthesis Methods : The synthesis typically involves acylation reactions where piperazine reacts with 3-methyl-1-benzothiophene-2-carbonyl chloride or similar derivatives. This process is crucial for developing new compounds with enhanced biological properties.
- Biological Activity : Research suggests that compounds like this compound can influence neurotransmitter systems, which is vital for their therapeutic applications.
特性
IUPAC Name |
(3-methyl-1-benzothiophen-2-yl)-piperazin-1-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS.ClH/c1-10-11-4-2-3-5-12(11)18-13(10)14(17)16-8-6-15-7-9-16;/h2-5,15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLVJFMCPSAJLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)C(=O)N3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















